molecular formula C16H15FN2O3 B2574703 N-(4-fluorobenzyl)-N'-(2-methoxyphenyl)ethanediamide CAS No. 346445-88-3

N-(4-fluorobenzyl)-N'-(2-methoxyphenyl)ethanediamide

Cat. No.: B2574703
CAS No.: 346445-88-3
M. Wt: 302.305
InChI Key: YBJZVIKMFLCEID-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-N’-(2-methoxyphenyl)ethanediamide is an organic compound that belongs to the class of ethanediamides. This compound features a fluorobenzyl group and a methoxyphenyl group attached to an ethanediamide backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-N’-(2-methoxyphenyl)ethanediamide typically involves the reaction of 4-fluorobenzylamine with 2-methoxyphenylacetic acid under suitable conditions. The reaction may be facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, alternative solvents, and more efficient catalysts. The purification of the final product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-N’-(2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-N’-(2-methoxyphenyl)ethanediamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-N’-(2-methoxyphenyl)ethanediamide
  • N-(4-fluorobenzyl)-N’-(2-hydroxyphenyl)ethanediamide
  • N-(4-fluorobenzyl)-N’-(2-methoxyphenyl)propanediamide

Uniqueness

N-(4-fluorobenzyl)-N’-(2-methoxyphenyl)ethanediamide is unique due to the presence of both a fluorobenzyl and a methoxyphenyl group, which may confer distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity and binding affinity, while the methoxy group can affect its solubility and metabolic stability.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c1-22-14-5-3-2-4-13(14)19-16(21)15(20)18-10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJZVIKMFLCEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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